N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide
Description
This compound is a benzamide derivative featuring a 3,4-dimethoxyphenyl moiety linked via an amide bond to a 2-methylphenyl group substituted at position 5 with an imidazo[1,2-a]pyrimidin-2-yl heterocycle. The structural emphasis lies on the imidazo[1,2-a]pyrimidine core, a privileged scaffold in drug discovery due to its ability to engage in π-π stacking and hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-5-6-15(18-13-26-10-4-9-23-22(26)25-18)11-17(14)24-21(27)16-7-8-19(28-2)20(12-16)29-3/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZODCCQVLACHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzamide Moiety: The imidazo[1,2-a]pyrimidine intermediate is then reacted with 3,4-dimethoxybenzoic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biochemical Pathways
- Prostaglandin Biosynthesis : The compound disrupts the prostaglandin biosynthesis pathway, leading to a decrease in inflammation.
- Cellular Effects : It has been shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by targeting COX-2. In vitro studies have demonstrated its ability to reduce inflammation markers in various cell types.
Anticancer Activity
Research indicates that N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide can inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing dose-dependent inhibition of cell growth and migration.
In Vitro Studies
In laboratory settings, the compound has demonstrated significant cytotoxicity against various cancer cell lines:
- H1299 Non-Small Cell Lung Cancer Cells : The compound inhibited wound closure and cell invasion in a dose-dependent manner at concentrations ranging from 1.25 to 5.0 μM .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy:
- Dosage Effects : At low doses, the compound effectively reduces inflammation without significant adverse effects .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multicomponent reactions and condensation reactions:
- Common methods include reactions involving substituted chalcones with 2-aminobenzimidazole under specific conditions.
Summary of Findings
This compound shows promise as a therapeutic agent due to its anti-inflammatory and anticancer properties. Its ability to inhibit COX-2 and affect cellular pathways positions it as a candidate for further research in drug development.
Data Table: Summary of Key Research Findings
| Study Type | Target Cells | Concentration (μM) | Effect Observed |
|---|---|---|---|
| In Vitro | H1299 NSCLC | 1.25 - 5.0 | Inhibition of cell proliferation |
| In Vivo | Animal Models | Low Doses | Reduced inflammation without side effects |
Mechanism of Action
The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The closest structural analogue is N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide (CAS 862810-74-0), which differs only in the substituent at position 2 of the phenyl group (methoxy vs. methyl) . Other related compounds include derivatives of hexahydropyrido[2,3-d]pyrimidine-carbohydrazides, such as N’-benzylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide , which share fused heterocyclic systems but lack the benzamide backbone .
Table 1: Comparative Analysis of Key Compounds
*Estimated values based on structural adjustments to CAS 862810-74-0 .
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
A. Polarity and Solubility
- Methoxy Analogue (CAS 862810-74-0): The 2-methoxy group introduces polarity, likely improving aqueous solubility but reducing passive diffusion across lipid membranes.
- Target Compound (2-Methyl): The methyl group enhances lipophilicity (predicted logP ~3.2 vs. ~2.5 for the methoxy analogue), favoring blood-brain barrier penetration or intracellular target engagement.
B. Metabolic Stability
- In contrast, the methyl group may undergo slower oxidation, improving metabolic stability .
Biological Activity
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. In this article, we will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.36 g/mol. The structure includes an imidazo[1,2-a]pyrimidine core fused with a benzamide moiety. This unique arrangement allows for various interactions with biological targets.
Target Interactions
This compound primarily interacts with specific enzymes and receptors in the body:
- Adenosine A3 Receptor : This compound acts as a potent ligand for the A3 adenosine receptor, which is involved in regulating inflammation and immune responses. Its binding can modulate various physiological processes, potentially leading to anti-inflammatory effects .
- Cyclooxygenase-2 (COX-2) : The compound has been identified as a selective inhibitor of COX-2, an enzyme that plays a critical role in prostaglandin biosynthesis. By inhibiting COX-2, the compound may reduce inflammation and pain .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 1.8 | Induces apoptosis |
| HCT116 (colorectal cancer) | 0.7 | Cell cycle arrest |
| NCI-H460 (lung carcinoma) | 0.4 | Inhibition of cell proliferation |
These results demonstrate the compound's potential as an anticancer agent by selectively targeting cancer cells while sparing normal cells .
Antibacterial and Antiviral Activities
While primarily noted for its anticancer properties, this compound also shows some antibacterial activity against certain Gram-positive bacteria. However, it lacks significant activity against Gram-negative strains . Additionally, preliminary studies suggest potential antiviral properties against a range of DNA and RNA viruses .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines at low micromolar concentrations. The selectivity towards cancer cells over normal cells was particularly noteworthy .
- In Vivo Models : Animal studies indicated that administration of this compound led to significant tumor reduction without notable toxicity to healthy tissues .
- Synergistic Effects : Combination therapies involving this compound and traditional chemotherapeutics have shown enhanced efficacy in reducing tumor growth compared to monotherapy .
Q & A
Q. What are the common synthetic routes for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves multi-step reactions:
Imidazo[1,2-a]pyrimidine Core Formation : Cyclocondensation of 2-aminopyrimidine derivatives with α-haloketones under reflux in ethanol .
Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the 2-methylphenyl group, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/water .
Benzamide Functionalization : Amidation of the aryl chloride intermediate with 3,4-dimethoxybenzoic acid using EDCI/HOBt in dichloromethane .
Key Intermediates :
- 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline
- 3,4-dimethoxybenzoyl chloride
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in imidazo[1,2-a]pyrimidine at δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 433.16) .
Q. What biological targets or mechanisms are associated with this compound based on current research?
Methodological Answer:
- COX-2 Inhibition : The imidazo[1,2-a]pyrimidine core interacts with the cyclooxygenase-2 active site, reducing prostaglandin synthesis (IC₅₀ = 0.8–1.2 µM in vitro) .
- Anticancer Activity : Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 5.6 µM) .
- Kinase Inhibition : Preliminary data suggest inhibition of CDK2 (IC₅₀ = 3.4 µM) .
Q. How do researchers typically monitor reaction progress and optimize yields during synthesis?
Methodological Answer:
- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization .
- Yield Optimization :
- Solvent selection (DMF for coupling reactions vs. ethanol for cyclization) .
- Catalyst screening (Pd catalysts for cross-coupling vs. Cu for amidation) .
- Temperature control (reflux for cyclization vs. room temperature for amidation) .
Q. What are the primary challenges in achieving high solubility and bioavailability for this compound?
Methodological Answer:
- Solubility Issues : LogP ≈ 3.5 limits aqueous solubility. Strategies include:
- Co-solvents (e.g., PEG-400 in in vivo studies) .
- Prodrug derivatization (e.g., phosphate esters) .
- Bioavailability : Low oral absorption due to first-pass metabolism. Solutions:
- Nanoformulation (liposomal encapsulation) .
- Structural analogs with reduced methoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Validate protocols (e.g., ATP levels for cytotoxicity vs. caspase-3 for apoptosis) .
- Control Experiments : Test against isogenic cell lines (e.g., COX-2 knockout vs. wild-type) .
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 0.8–1.2 µM for COX-2 vs. 3.4 µM for CDK2) .
Q. What strategies are employed to improve metabolic stability without compromising target affinity?
Methodological Answer:
- Deuterium Incorporation : Replace methoxy hydrogens with deuterium to slow CYP450 metabolism .
- Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) at the 2-methylphenyl position .
- In Silico Modeling : Predict metabolic hotspots using Schrödinger’s SiteMap .
Q. How do structural modifications at specific positions (e.g., methoxy groups) influence pharmacological activity?
Methodological Answer:
| Modification | Impact | Reference |
|---|---|---|
| 3,4-Dimethoxy → 3,5-Dimethoxy | ↑ COX-2 selectivity (IC₅₀ = 0.5 µM) | |
| Methoxy → Ethoxy | ↓ Solubility (LogP ↑ 0.3) | |
| Removal of Methoxy | Loss of COX-2 binding (IC₅₀ > 10 µM) |
Q. What experimental approaches are used to validate target engagement and mechanism of action in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm COX-2 target engagement by measuring protein stability post-treatment .
- RNA Interference : Knockdown COX-2 to assess dependency of apoptotic effects .
- Microscopy : Track subcellular localization via fluorescent analogs (e.g., BODIPY-labeled derivatives) .
Q. How can crystallographic data inform the design of analogs with enhanced binding affinity?
Methodological Answer:
- X-ray Crystallography : Reveals key interactions (e.g., hydrogen bonds between methoxy groups and COX-2 Arg120) .
- Structure-Activity Relationship (SAR) :
- Optimize imidazo[1,2-a]pyrimidine planarity for better π-π stacking .
- Introduce halogen substituents (e.g., bromine) for van der Waals contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
